2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a pyrrolidinone ring, a chlorinated benzene ring, and a boronic ester group
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the boronic ester group: This can be achieved through the reaction of a suitable phenol derivative with pinacol and boron trichloride.
Introduction of the chlorinated benzene ring: This step involves the chlorination of a benzene derivative, often using reagents like thionyl chloride or sulfuryl chloride.
Coupling with the pyrrolidinone ring: The final step involves coupling the chlorinated benzene derivative with a pyrrolidinone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution reactions: The chlorinated benzene ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation reactions: The boronic ester group can be oxidized to a boronic acid using reagents like hydrogen peroxide or sodium perborate.
Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides, using palladium catalysts and bases like potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Medicinal chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological research: It can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The chlorinated benzene ring can participate in various binding interactions with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include:
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound features a similar boronic ester group but lacks the chlorinated benzene ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a fluorinated benzene ring instead of a chlorinated one.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound features a similar pyrrolidinone ring but with different substituents on the benzene ring.
The uniqueness of this compound lies in its combination of a chlorinated benzene ring, a boronic ester group, and a pyrrolidinone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BClNO6/c1-16(2)17(3,4)26-18(25-16)11-6-5-10(9-12(11)19)15(23)24-20-13(21)7-8-14(20)22/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKIAGZHRUJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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